molecular formula C29H33NO4 B1683032 Trifarotene CAS No. 895542-09-3

Trifarotene

Cat. No.: B1683032
CAS No.: 895542-09-3
M. Wt: 459.6 g/mol
InChI Key: MFBCDACCJCDGBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ) . It has significantly less activity at RAR-β and RAR-α . RAR-γ is the most common RAR found in the skin .

Mode of Action

This compound exerts its effects via agonism at retinoid receptors . This interaction results in the dimerization of the receptor . The resulting receptor-ligand dimer binds to specific DNA regulatory sequences, known as retinoic acid response elements (RAREs) , in the promoter regions of retinoid-responsive genes .

Biochemical Pathways

The binding of this compound to RAR-γ leads to alterations in downstream gene expression . These alterations are the principal way through which this compound exerts its anti-inflammatory, comedolytic, and depigmenting actions . The activation of RAR-γ by this compound also results in an increased expression of transglutaminase 1, promoting keratinocyte cohesion .

Pharmacokinetics

This compound is a topical retinoid, indicating that it is applied externally and acts primarily on the skin . It is active and stable in keratinocytes but is rapidly metabolized by human hepatic microsomes . This rapid metabolism predicts improved safety for this compound .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of various processes such as epidermal differentiation, proliferation, stress response, and retinoic acid metabolism . It also has a unique ability to modulate cell adhesion, optimize transepidermal water loss, and reduce the activity of membrane metalloendopeptidases .

Action Environment

Environmental factors such as stress and diet can influence the development of acne in susceptible individuals . As this compound is used in the treatment of acne, these factors may also influence its action, efficacy, and stability. Additionally, this compound may result in photosensitivity, so patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable .

Biochemical Analysis

Biochemical Properties

Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .

Molecular Mechanism

This compound works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .

Metabolic Pathways

This compound is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .

Transport and Distribution

This compound penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . This compound is greater than 99.9% bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifarotene involves several key steps, including halogenation, substitution, and Miyaura-Ishiyama boronylation reactions. The process starts with commercially available 2-tert-butyl aniline, which undergoes halogenation and substitution to form a key intermediate. This intermediate is then subjected to Miyaura-Ishiyama boronylation to yield this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process avoids harsh reaction conditions and does not require column chromatography, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trifarotene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The primary product of these reactions is this compound itself, which is further processed to achieve the desired purity and efficacy .

Scientific Research Applications

Trifarotene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tretinoin: A first-generation retinoid with broader RAR activity.

    Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.

    Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.

Uniqueness of Trifarotene: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .

Biological Activity

Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound operates primarily through its action on RAR-γ, leading to several downstream effects:

  • Gene Expression Modulation : Upon binding to RAR-γ, this compound induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:
    • Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.
    • Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.
    • Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .
  • Pathway Influences : this compound has been shown to influence pathways related to:
    • Skin Hydration : Inducing peptidyl arginine deiminase 1 and aquaporin-3 channels, thus enhancing skin barrier function.
    • Proteolysis : Downregulating matrix metalloproteinases (MMPs), which are involved in collagen and elastin degradation .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating acne:

  • Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that this compound cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .
  • Combination Therapy Study : A randomized controlled trial assessed this compound combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .

Table 1: Summary of Clinical Study Findings

Study TypeDurationPatient CountSuccess Rate (IGA)Adverse Events (%)
Long-Term Safety Study52 weeks45365.1% at Week 5212.6%
Combination Therapy Trial12 weeksNot specifiedSignificant reduction in lesionsNot specified

Safety Profile

This compound is generally well-tolerated:

  • Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.
  • Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with this compound cream.
  • Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.

Properties

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237781
Record name Trifarotene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.
Record name Trifarotene
Source DrugBank
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CAS No.

895542-09-3
Record name 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895542-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
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Record name Trifarotene
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Record name TRIFAROTENE
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Melting Point

245C
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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